molecular formula C23H28N2O5 B15123473 Boc-D-Phe-Phe-OH

Boc-D-Phe-Phe-OH

Cat. No.: B15123473
M. Wt: 412.5 g/mol
InChI Key: NNOBHAOOLCEJBL-UHFFFAOYSA-N
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Description

Boc-D-Phe-Phe-OH, also known as N-tert-butoxycarbonyl-D-phenylalanyl-phenylalanine, is an organic compound that belongs to the class of dipeptides. It consists of two phenylalanine residues, where the N-terminal amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D-Phe-Phe-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process typically involves the following steps:

    Coupling Reaction: The Boc-protected D-phenylalanine is coupled with phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Deprotection: The Boc group is removed using a strong acid like trifluoroacetic acid (TFA) to yield the free dipeptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Phe-Phe-OH undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc group using acids like TFA.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.

    Substitution Reactions: Introduction of different functional groups at specific positions on the phenylalanine residues.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt), and 1-hydroxy-7-azabenzotriazole (HOAt) are frequently used.

    Substitution: Various reagents depending on the desired functional group.

Major Products

The major products formed from these reactions include free dipeptides, extended peptide chains, and modified dipeptides with different functional groups.

Scientific Research Applications

Boc-D-Phe-Phe-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component in peptide-based vaccines.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Boc-D-Phe-Phe-OH involves its role as a peptide building block. It participates in the formation of peptide bonds through nucleophilic attack by the amino group on the carbonyl carbon of another amino acid or peptide. This process is facilitated by coupling reagents and catalysts, leading to the formation of extended peptide chains. The molecular targets and pathways involved depend on the specific application and the nature of the peptides being synthesized.

Comparison with Similar Compounds

Similar Compounds

    Boc-D-phenylalanine: A single amino acid with a Boc-protected amino group.

    Boc-L-phenylalanine: The L-enantiomer of Boc-D-phenylalanine.

    Fmoc-D-phenylalanine: A D-phenylalanine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    Boc-Phe-Phe-OMe: A dipeptide with a Boc-protected amino group and a methyl ester at the C-terminus.

Uniqueness

Boc-D-Phe-Phe-OH is unique due to its specific combination of D-phenylalanine and phenylalanine residues, which imparts distinct stereochemical properties and reactivity. This uniqueness makes it valuable in the synthesis of peptides with specific structural and functional characteristics.

Properties

IUPAC Name

2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOBHAOOLCEJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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